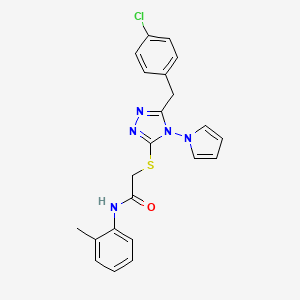

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5OS/c1-16-6-2-3-7-19(16)24-21(29)15-30-22-26-25-20(28(22)27-12-4-5-13-27)14-17-8-10-18(23)11-9-17/h2-13H,14-15H2,1H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPTVYQHOZLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, with CAS number 886931-95-9, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

The molecular formula of the compound is , with a molecular weight of 430.9 g/mol. The structure features a thiazole moiety linked to a triazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

In a study involving human cancer cell lines (e.g., A549 lung carcinoma), the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that it could reduce prostaglandin E2 production in activated macrophages, suggesting a pathway for its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the thiazole and triazole rings can enhance potency and selectivity against specific targets. For instance:

- Substitution on the aromatic ring : The presence of electron-withdrawing groups (like Cl) enhances activity against certain bacterial strains.

- Alkyl chain variations : Altering the length or branching of alkyl chains linked to the nitrogen atoms can significantly affect bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules, focusing on substituent effects, biological activity, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Effects: The o-tolyl group in the target compound likely enhances steric interactions with hydrophobic binding pockets compared to the m-tolyl analog (). Meta substitution may reduce target engagement due to suboptimal spatial alignment .

~3.2) .

In contrast, the benzotriazole analog (540498-73-5) may target kinases due to structural similarity to ATP-competitive inhibitors .

Research Implications

- Synthetic Optimization : Replacing the pyrrole group in the target compound with bulkier heterocycles (e.g., benzotriazole) could enhance target affinity but may require solubility-enhancing modifications.

- Meta vs. Ortho Substitution : The superior activity of the o-tolyl derivative over the m-tolyl analog highlights the importance of substituent positioning in drug design .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent Selection : Use DMF for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Which spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons on the pyrrole (δ 6.5–7.0 ppm), triazole (δ 8.1–8.5 ppm), and o-tolyl acetamide (δ 2.3 ppm for CH₃) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~480) and detect impurities .

- Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

What initial biological screening approaches are suitable for evaluating this compound’s bioactivity?

Q. Basic Research Focus

- Antimicrobial Assays :

- Cytotoxicity Screening :

- MTT Assay : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition :

- Kinase/Protease Assays : Fluorescence-based inhibition profiling .

How can conflicting spectroscopic data during structural elucidation be resolved?

Q. Advanced Research Focus

- Contradiction Example : Overlapping ¹H NMR signals for pyrrole and triazole protons.

- Resolution Strategies :

What strategies improve yield in multi-step synthesis, particularly during thioacetamide bridge formation?

Q. Advanced Research Focus

- Challenges : Low yields (~40%) due to steric hindrance from the o-tolyl group.

- Solutions :

How do structural modifications influence bioactivity, based on SAR studies of analogous triazole derivatives?

Q. Advanced Research Focus

- Key Modifications :

- Pyrrole Substitution : Replacement with pyrazole (e.g., 5-methyl-pyrazole) reduces cytotoxicity but enhances antimicrobial activity .

- Chlorobenzyl Position : Para-substitution (4-chloro) improves kinase inhibition vs. ortho-substitution .

- Thioether vs. Sulfone : Oxidation to sulfone decreases solubility but increases metabolic stability .

- Data-Driven Design : Use molecular docking (AutoDock Vina) to prioritize substituents with optimal binding to target proteins (e.g., EGFR kinase) .

What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

Q. Advanced Research Focus

- ADME Prediction :

- Toxicity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.